N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a fluorobenzoyl group, a piperidinyl group, and a pyrimidinyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of piperidine-4-carboxylic acid, which undergoes a series of reactions including halogenation, cyclopropylation, and coupling with fluorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}benzamide: Shares a similar core structure but differs in the substituents attached to the piperidinyl group.
N-Cyclopropyl-4-fluorobenzenesulfonamide: Another compound with a cyclopropyl and fluorobenzoyl group but with different functional groups attached.
Uniqueness
N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-3-1-14(2-4-15)19(25)23-11-8-17(9-12-23)24(16-5-6-16)18-7-10-21-13-22-18/h1-4,7,10,13,16-17H,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYECKAGEUIBLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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